AM966 vs. AM095: Comparable GTPγS Binding Affinity but Divergent Calcium Flux and Chemotaxis Potency Profiles
AM966 and AM095 are structurally related LPA1 antagonists from the same chemical series, yet they exhibit distinct functional potency profiles across different assay platforms. In the human LPA1 GTPγS binding assay, AM966 (IC50 = 0.98 ± 0.17 μM) and AM095 (IC50 = 0.98 μM) demonstrate comparable affinity [1]. However, AM966 achieves substantially greater potency in calcium flux assays (IC50 = 17 nM) [2] compared to AM095 (IC50 = 25 nM for human LPA1) [3]. Conversely, AM095 displays moderately better chemotaxis inhibition in A2058 melanoma cells (IC50 = 233 nM) relative to AM966 (IC50 = 138 ± 43 nM) [2][3]. This functional divergence across assay readouts indicates that the compounds, while structurally similar, produce different pharmacological fingerprints that may translate to distinct experimental outcomes depending on the cellular context and pathway being interrogated.
| Evidence Dimension | LPA1 antagonist potency in multiple functional assays |
|---|---|
| Target Compound Data | GTPγS binding IC50 = 0.98 ± 0.17 μM; Calcium flux IC50 = 17 nM; A2058 chemotaxis IC50 = 138 ± 43 nM; IMR-90 chemotaxis IC50 = 182 ± 86 nM |
| Comparator Or Baseline | AM095: GTPγS binding IC50 = 0.98 μM; Calcium flux IC50 = 25 nM; A2058 chemotaxis IC50 = 233 nM |
| Quantified Difference | Calcium flux: AM966 is 1.5× more potent than AM095 (17 nM vs. 25 nM); Chemotaxis (A2058): AM966 is 1.7× more potent than AM095 (138 nM vs. 233 nM); GTPγS binding: comparable (0.98 μM vs. 0.98 μM) |
| Conditions | Human LPA1-transfected CHO cells (calcium flux, GTPγS binding); A2058 human melanoma cells (chemotaxis); IMR-90 human lung fibroblasts (chemotaxis) |
Why This Matters
Functional assay selection determines which compound appears superior; researchers must match compound selection to the specific signaling readout relevant to their biological question.
- [1] Swaney JS, Chapman C, Correa LD, Stebbins KJ, Broadhead AR, Bain G, Santini AM, Darlington J, King CD, Baccei CS, Lee C, Parr TA, Roppe JR, Seiders TJ, Ziff J, Prasit P, Hutchinson JH, Evans JF, Lorrain DS. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. J Pharmacol Exp Ther. 2011 Mar;336(3):693-700. View Source
- [2] Swaney JS, Chapman C, Correa LD, Stebbins KJ, Bundey RA, Prodanovich PC, Fagan P, Baccei CS, Santini AM, Hutchinson JH, Seiders TJ, Parr TA, Prasit P, Evans JF, Lorrain DS. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. Br J Pharmacol. 2010 Aug;160(7):1699-1713. View Source
- [3] PeptideDB. AM095 Product Datasheet: Selective LPA1 receptor antagonist with IC50 values for calcium flux and GTPγS binding. View Source
